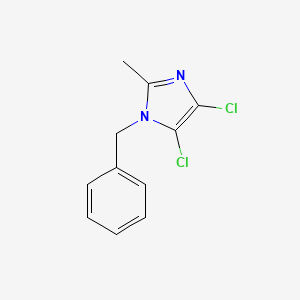

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

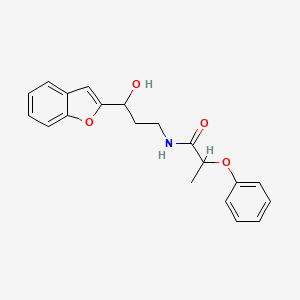

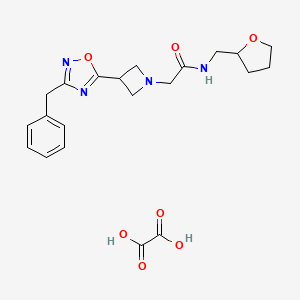

1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole is an organic compound with the molecular formula C10H9Cl2N3. It is a member of the imidazole family and is used in a variety of research applications. This compound has a range of biochemical and physiological effects, and is used in laboratory experiments due to its wide range of advantages and limitations.

Aplicaciones Científicas De Investigación

Ferroelectricity and Antiferroelectricity

1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole, as part of the imidazole family, contributes to the study of ferroelectric and antiferroelectric properties in benzimidazoles. For instance, certain imidazole derivatives exhibit high electric polarization at room temperature and are electrically switchable in the crystalline state through proton tautomerization. These properties are significant in developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antibacterial and Cytotoxic Studies

Imidazole derivatives, including those similar to 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole, have been studied for their antibacterial properties and potential cytotoxic effects. For example, NHC-silver complexes derived from 4,5-di-p-chlorophenyl-1H-imidazole have shown medium to high antibacterial activity and have been tested for cytotoxicity on human renal cancer cell lines (Patil et al., 2010).

Synthesis of Tetrasubstituted Imidazoles

Research has also focused on the synthesis of tetrasubstituted imidazoles, which are important in medicinal chemistry. The synthesis processes often involve the use of green catalysts and aim for high yield and mild reaction conditions. This aligns with the broader goal of developing more efficient and environmentally friendly synthetic methods in organic chemistry (Davoodnia et al., 2010).

Electrocatalysis and Pharmaceutical Applications

Studies include the development of bifunctional electrocatalysts for the determination of pharmaceuticals and biological compounds. For instance, an imidazole derivative modified electrode has been used for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan, demonstrating the potential for applications in analytical chemistry and drug monitoring (Nasirizadeh et al., 2013).

Corrosion Inhibition

Research on imidazole derivatives, including those similar to 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole, extends to studying their effectiveness as corrosion inhibitors for metals. This application is critical in industrial processes where corrosion can lead to significant material and financial losses (Ammal et al., 2018).

Propiedades

IUPAC Name |

1-benzyl-4,5-dichloro-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-8-14-10(12)11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNCBDYKAQQTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)